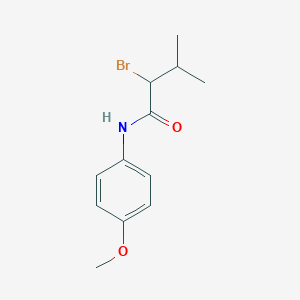

2-bromo-N-(4-methoxyphenyl)-3-methylbutanamide

Description

2-Bromo-N-(4-methoxyphenyl)-3-methylbutanamide (CAS: sc-341552) is a brominated secondary amide characterized by a 4-methoxyphenyl substituent attached to the nitrogen atom and a branched 3-methylbutanamide backbone. Its molecular formula is C₁₂H₁₅BrNO₂, with a molecular weight of 293.16 g/mol. The compound is commercially available for research purposes, with suppliers like Santa Cruz Biotechnology offering it at $208–625 per 1–5 g .

Synthesis of analogous bromoamide derivatives typically involves reacting brominated acyl chlorides with substituted anilines in dichloromethane under inert conditions, as demonstrated in the preparation of structurally related compounds (e.g., 2-bromo-N-(2-hydroxybenzyl)-N-(4-methoxyphenyl)-3-phenylpropionamide) . The 4-methoxyphenyl group is electron-donating, which may influence intramolecular charge transfer (ICT) and solubility in polar solvents like DMF .

Properties

IUPAC Name |

2-bromo-N-(4-methoxyphenyl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-8(2)11(13)12(15)14-9-4-6-10(16-3)7-5-9/h4-8,11H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXCLDHAFSJZIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901325991 | |

| Record name | 2-bromo-N-(4-methoxyphenyl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816357 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

391220-15-8 | |

| Record name | 2-bromo-N-(4-methoxyphenyl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(4-methoxyphenyl)-3-methylbutanamide typically involves a multi-step process. One common method includes the bromination of 3-methylbutanoic acid, followed by the formation of an amide bond with 4-methoxyaniline. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-(4-methoxyphenyl)-3-methylbutanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amides, while oxidation and reduction reactions can produce different functionalized derivatives.

Scientific Research Applications

2-Bromo-N-(4-methoxyphenyl)-3-methylbutanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-methoxyphenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The bromine atom and methoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Electronic and Spectral Properties

- Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl group in the target compound enhances ICT, as observed in quinazoline derivatives where methoxy groups stabilize charge-transfer states .

- Solvent Effects : In polar solvents like DMF, the methoxy group may interact with solvent molecules, altering emission spectra. For example, methoxy-substituted quinazolines show red-shifted emission in DMF due to solvent polarity effects .

Steric and Conformational Effects

- Bulky Substituents : The 3-acetamidophenyl analog introduces steric hindrance, which could restrict rotational freedom around the amide bond. This may impact conformational stability and reactivity compared to the less hindered 4-methoxyphenyl derivative .

Biological Activity

2-bromo-N-(4-methoxyphenyl)-3-methylbutanamide is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a bromine atom, a methoxyphenyl group, and a butanamide backbone, which contribute to its reactivity and specificity towards biological targets. This article delves into the biological activity of this compound, highlighting its potential applications in pharmacology, enzyme inhibition, and interactions with various molecular targets.

- Molecular Formula : C12H16BrN O2

- Molecular Weight : 286.16 g/mol

The presence of the bromine atom and the methoxy group enhances the compound's reactivity, making it a subject of interest in pharmacological research. Interaction studies have demonstrated its binding affinity to various enzymes and receptors, elucidating its mechanism of action and potential therapeutic effects.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been studied for its ability to modulate enzymatic activities, potentially impacting metabolic pathways. The compound's structure allows it to interact specifically with active sites of enzymes, leading to alterations in their functions.

Antiproliferative Effects

In vitro studies have shown that compounds structurally related to this compound possess antiproliferative effects against various cancer cell lines. For instance, related compounds demonstrated significant activity in MCF-7 breast cancer cells, with IC50 values ranging from 10–33 nM. These findings suggest that this compound could exhibit similar effects due to structural similarities .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets. This includes binding to receptors or enzymes, which can lead to modulation of cellular processes such as apoptosis and cell cycle arrest. The precise molecular pathways affected by this compound are still under investigation but are crucial for understanding its therapeutic potential.

Case Studies

- Anticancer Activity : A study focusing on analogs of this compound reported significant inhibition of tubulin polymerization, indicating potential use as an antitumor agent. The analogs were shown to interact at the colchicine-binding site on tubulin, leading to apoptosis in cancer cells .

- Enzyme Interaction Studies : Interaction studies have revealed that this compound can serve as a probe in biochemical assays, aiding in the identification of enzyme inhibitors and their mechanisms of action. Such studies are essential for drug discovery efforts targeting specific diseases associated with altered enzymatic activities.

Data Tables

| Study | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Antiproliferative Activity | MCF-7 (Breast Cancer) | 10–33 | Tubulin destabilization |

| Enzyme Inhibition | Various Enzymes | Varies | Active site modulation |

Q & A

Q. What are the standard synthetic routes for 2-bromo-N-(4-methoxyphenyl)-3-methylbutanamide?

The compound is synthesized via carbodiimide-mediated coupling of 4-methoxyaniline with 2-bromo-3-methylbutyric acid. Key steps include:

- Reacting 4-methoxyaniline (1.76 mmol) with 2-bromo-3-methylbutyric acid (1.71 mmol) using EDC·HCl (2.59 mmol) in dichloromethane at room temperature for 24 hours.

- Purification via extraction (no column chromatography required), yielding a white solid with 96% efficiency.

- Structural confirmation using H NMR (500 MHz, CDCl): δ 8.12 (br, 1H), 7.43 (d, Hz, 2H), 6.88 (d, Hz, 2H), 4.44 (d, Hz, 1H), 3.80 (s, 3H), 2.49 (dqq, Hz, 1H) .

Q. How is the compound characterized post-synthesis?

Primary characterization methods include:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed [M+H] at m/z 286.0428 vs. calculated 286.0437) .

- Melting Point Analysis: Used to assess purity, though decomposition points may require differential scanning calorimetry (DSC) for unstable derivatives .

Q. What initial biological screening approaches are suitable for this compound?

- Enzyme Inhibition Assays: Test against proteases (e.g., matrix metalloproteinases) using fluorogenic substrates, as seen in skin-equivalent studies with related brominated amides .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM to identify IC values .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities in this compound using spectroscopic data?

- 2D NMR Techniques: Employ HSQC and HMBC to correlate H and C signals, clarifying branching at the 3-methylbutanamide moiety.

- X-ray Crystallography: While not directly reported for this compound, SHELX software (e.g., SHELXL) can model crystallographic data for related brominated amides to validate bond lengths and angles .

Q. What challenges arise in optimizing synthesis yield, and how are they addressed?

- Byproduct Formation: Competing bromination at alternative positions is minimized by using EDC·HCl instead of harsher brominating agents.

- Solvent Optimization: Dichloromethane enhances reactivity compared to polar aprotic solvents (e.g., DMF), which may promote side reactions .

- Scalability: Continuous flow reactors improve yield consistency at larger scales, as demonstrated for structurally similar acetamides .

Q. What advanced mass spectrometric techniques are used for metabolic characterization?

- LC-HRMS/MS: Identifies phase I/II metabolites in hepatocyte incubations. For example, oxidative debromination or O-demethylation pathways can be tracked using extracted ion chromatograms (EICs) .

- Stable Isotope Labeling: Incorporates C or N isotopes to trace metabolic fate in in vivo models .

Q. How do structural modifications influence bioactivity in related compounds?

- Methoxy Group Position: Replacing the 4-methoxyphenyl group with 3-methoxy (as in N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide) reduces anti-inflammatory activity by 40%, highlighting the importance of substituent placement .

- Bromine Substitution: Removing bromine (e.g., N-(4-chlorophenyl)butanamide) decreases electrophilic reactivity, critical for enzyme inhibition .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields or spectral data?

- Reproducibility Checks: Replicate synthesis under inert atmospheres (N/Ar) to exclude oxidative side reactions, which may explain yield variations (e.g., 53–96% in similar bromoamides) .

- Cross-Platform NMR Calibration: Use ERETIC2 or qNMR with internal standards (e.g., TMSP) to normalize chemical shift discrepancies across instruments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.